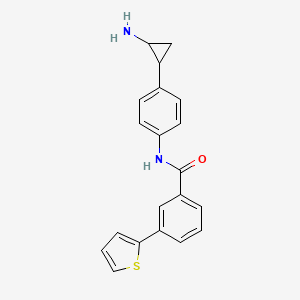

Lsd1-IN-16

Description

Properties

Molecular Formula |

C20H18N2OS |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-[4-(2-aminocyclopropyl)phenyl]-3-thiophen-2-ylbenzamide |

InChI |

InChI=1S/C20H18N2OS/c21-18-12-17(18)13-6-8-16(9-7-13)22-20(23)15-4-1-3-14(11-15)19-5-2-10-24-19/h1-11,17-18H,12,21H2,(H,22,23) |

InChI Key |

ZSVGAQYLNBWEPX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CS4 |

Origin of Product |

United States |

Foundational & Exploratory

Lsd1-IN-16 and the Epigenetic Offensive Against Acute Myeloid Leukemia: A Technical Guide

For Immediate Release

A Deep Dive into the Mechanism of Action of LSD1 Inhibition in Acute Myeloid Leukemia (AML)

This technical guide provides an in-depth analysis of the mechanism of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors in the context of Acute Myeloid Leukemia (AML). While specific preclinical data for Lsd1-IN-16 is not extensively available in the public domain, this document will detail the well-established mechanisms of the broader class of LSD1 inhibitors, using data from extensively studied compounds as surrogates to illuminate the therapeutic potential of this drug class. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and hematology.

The Core Mechanism: Reawakening Myeloid Differentiation

LSD1, a histone demethylase, is a key epigenetic regulator that is frequently overexpressed in AML and plays a crucial role in maintaining the leukemic state by blocking cellular differentiation.[1][2][3] Inhibition of LSD1 represents a promising therapeutic strategy to reverse this differentiation block and induce the maturation of leukemic blasts into functional myeloid cells.[1][4][5]

The primary mechanism of action of LSD1 inhibitors in AML involves the de-repression of key myeloid differentiation genes.[3][6][7] LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex.[8] By demethylating histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription, LSD1 silences genes critical for myeloid development.[3][4]

LSD1 inhibitors block this enzymatic activity, leading to an accumulation of H3K4me2 at the promoter and enhancer regions of myeloid-specific genes.[1][9][10] This, in turn, facilitates the recruitment of transcriptional machinery and the expression of genes that drive myeloid differentiation, such as those encoding for cell surface markers like CD11b and CD86.[7][9][10][11]

Furthermore, the anti-leukemic effects of LSD1 inhibition are mediated through the modulation of key transcription factor networks. LSD1 inhibition disrupts the interaction between LSD1 and the transcription factor GFI1 (Growth Factor Independence 1), a repressor of myeloid differentiation genes.[12][13] This disruption leads to the activation of critical myeloid transcription factors like PU.1 and C/EBPα, which are essential for normal hematopoietic development.[3][4][9][14]

Recent evidence also points to a non-catalytic, scaffolding role of LSD1 in maintaining the differentiation block, which is also disrupted by some inhibitors.[1][12] This dual-pronged attack on both the enzymatic and scaffolding functions of LSD1 underscores the potent anti-leukemic activity of this class of compounds.

Quantitative Insights: The Efficacy of LSD1 Inhibitors in AML

The following tables summarize key quantitative data from preclinical studies of various LSD1 inhibitors in AML cell lines and animal models. This data provides a benchmark for the expected potency and efficacy of novel LSD1 inhibitors like this compound.

| Inhibitor | Cell Line | IC50 (nM) | Reference Compound |

| Unnamed Pyrrolo[2,3-c]pyridin Derivative | MV4-11 | 5 | [15] |

| Unnamed Pyrrolo[2,3-c]pyridin Derivative | Kasumi-1 | 4 | [15] |

| LTM-1 | MV-4-11 | 160 | [14] |

| T-3775440 | Various AML | ~20 | [16] |

Table 1: In Vitro Anti-proliferative Activity of Representative LSD1 Inhibitors in AML Cell Lines. This table highlights the potent cytotoxic effects of LSD1 inhibitors on AML cells.

| Inhibitor | Cell Line | Marker | EC50 (nM) | Reference Compound |

| Unnamed Pyrrolo[2,3-c]pyridin Derivative | MV4-11 | CD86 | 34 | [15] |

| ORY-1001 | MLL-AF9 | CD11b | Sub-nanomolar | [17] |

Table 2: Induction of Myeloid Differentiation Markers by Representative LSD1 Inhibitors. This table demonstrates the ability of LSD1 inhibitors to induce a more mature phenotype in AML cells.

| Inhibitor | Model | Treatment | Outcome | Reference Compound |

| GSK-LSD1 | MLL-AF9 Mouse Model | GSK-LSD1 | Increased median survival from 23 to 51 days | [5] |

| INCB059872 | THP-1 Xenograft | INCB059872 + ATRA | Enhanced tumor growth reduction | [18] |

| Unnamed Pyrrolo[2,3-c]pyridin Derivative | MV4-11 Xenograft | 10 mg/kg & 20 mg/kg | 42.11% & 63.25% tumor growth inhibition | [15] |

Table 3: In Vivo Efficacy of Representative LSD1 Inhibitors in AML Models. This table showcases the anti-leukemic activity of LSD1 inhibitors in a whole-organism context.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action of LSD1 inhibitors, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

References

- 1. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of LSD1 triggers myeloid differentiation by targeting GSE1 oncogenic functions in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

- 16. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

T-3775440: An In-depth Technical Guide to a Potent and Irreversible LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-3775440 is a potent, irreversible, and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of T-3775440, detailing its mechanism of action, pharmacodynamics, and preclinical efficacy. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development efforts.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By modulating histone methylation, LSD1 plays a critical role in regulating gene expression. Dysregulation of LSD1 activity has been linked to the development and progression of numerous cancers, making it an attractive therapeutic target.[1][2]

T-3775440 is a novel, orally bioavailable, irreversible inhibitor of LSD1. It belongs to a class of tranylcypromine analogs that form a covalent adduct with the FAD cofactor in the active site of LSD1, leading to its inactivation.[3] This guide will delve into the technical details of T-3775440's function and its effects on cancer cells.

Chemical Properties

The chemical structure of T-3775440 hydrochloride is presented below.

Chemical Structure:

-

IUPAC Name: (1R,2S)-N-(4-(3-fluoro-4-(morpholinomethyl)phenyl)cyclopropyl)pyrimidin-4-amine hydrochloride

-

Molecular Formula: C18H23FN4O

-

Molecular Weight: 346.4 g/mol (free base)

Mechanism of Action

T-3775440 exerts its anticancer effects through the irreversible inhibition of LSD1's demethylase activity. This inhibition leads to a cascade of downstream events, ultimately impairing cancer cell growth and survival.

Irreversible Inhibition of LSD1

T-3775440 contains a cyclopropylamine moiety that is critical for its mechanism of action. This functional group forms a covalent bond with the FAD cofactor within the catalytic center of LSD1, leading to the enzyme's irreversible inactivation.[3]

Disruption of LSD1-Containing Protein Complexes

A key aspect of T-3775440's mechanism is its ability to disrupt the interaction between LSD1 and its binding partners, particularly the SNAG-domain containing transcription factors GFI1B (Growth Factor Independent 1B) and INSM1 (Insulinoma-associated 1).[1][4] This disruption is crucial for the observed anti-leukemic and anti-tumor effects.

In AML, T-3775440 disrupts the LSD1-GFI1B complex. GFI1B is a transcriptional repressor essential for erythroid and megakaryocytic lineage differentiation. By disrupting this complex, T-3775440 leads to the derepression of GFI1B target genes, inducing transdifferentiation of AML cells into more mature granulomonocytic lineages and impairing their proliferation.[1][5]

In SCLC, T-3775440 disrupts the interaction between LSD1 and INSM1, a key regulator of the neuroendocrine phenotype. This leads to the suppression of neuroendocrine markers and inhibits SCLC cell proliferation.[4]

Quantitative Data

The following tables summarize the key quantitative data for T-3775440.

Table 1: In Vitro Enzymatic Activity and Selectivity

| Parameter | Value | Reference |

| LSD1 IC50 | 2.1 nM | [3] |

| kinact/KI | 1.7 x 105 M-1s-1 | [3] |

| MAO-A IC50 | >10,000 nM | [1] |

| MAO-B IC50 | >10,000 nM | [1] |

Table 2: In Vitro Anti-proliferative Activity in AML Cell Lines (72h treatment)

| Cell Line | AML Subtype | GI50 (nM) | Reference |

| HEL 92.1.7 | Erythroleukemia | 8.9 | [1] |

| TF-1a | Erythroleukemia | 18 | [1] |

| CMK11-5 | Megakaryoblastic | 32 | [1] |

| M-07e | Megakaryoblastic | 45 | [1] |

| OCI-AML3 | Myelomonocytic | >1000 | [1] |

| HL-60 | Promyelocytic | >1000 | [1] |

Table 3: In Vivo Antitumor Efficacy in AML Xenograft Models

| Cell Line Xenograft | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |

| HEL 92.1.7 | 30 | QD, 5 days/week | 98 | [1] |

| TF-1a | 40 | QD, 5 days/week | 100 (regression) | [1] |

| CMK11-5 | 40 | QD, 5 days/week | 95 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of T-3775440.

LSD1 Enzymatic Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or similar fluorogenic substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

T-3775440 or other test compounds

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of T-3775440 in DMSO and then dilute in assay buffer to the final desired concentrations.

-

In a 384-well plate, add the diluted T-3775440 or vehicle control (DMSO in assay buffer).

-

Add recombinant LSD1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Prepare a detection mix containing the H3K4me2 peptide substrate, HRP, and Amplex® Red in assay buffer.

-

Initiate the enzymatic reaction by adding the detection mix to each well.

-

Immediately measure the fluorescence intensity at an excitation of ~530-545 nm and an emission of ~590 nm in kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the LSD1 activity.

-

Calculate the percent inhibition for each concentration of T-3775440 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines the measurement of cell viability based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

-

AML or SCLC cell lines

-

Appropriate cell culture medium and supplements

-

T-3775440

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach or stabilize overnight.

-

Prepare serial dilutions of T-3775440 in the appropriate cell culture medium.

-

Treat the cells with the serially diluted T-3775440 or vehicle control and incubate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability relative to the vehicle-treated control cells and determine the GI50 value.

Western Blotting for Histone Modifications

This protocol describes the detection of changes in histone H3K4 dimethylation (H3K4me2) levels following treatment with T-3775440.

Materials:

-

AML or SCLC cell lines

-

T-3775440

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-H3K4me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with T-3775440 or vehicle control for the desired time.

-

Harvest and lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol details the procedure to investigate the binding of LSD1 and GFI1B to specific gene promoters.

Materials:

-

AML cell lines (e.g., TF-1a)

-

T-3775440

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies (anti-LSD1, anti-GFI1B, and IgG control)

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for target gene promoters (e.g., CD11b, CD86) and a negative control region

-

qPCR master mix and real-time PCR system

Procedure:

-

Treat cells with T-3775440 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Lyse the nuclei and shear the chromatin to fragments of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with anti-LSD1, anti-GFI1B, or a non-specific IgG control antibody overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Perform qPCR using primers specific for the target gene promoters to quantify the amount of enriched DNA.

-

Analyze the data as a percentage of input DNA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by T-3775440 and a typical experimental workflow for its characterization.

Conclusion

T-3775440 is a promising irreversible LSD1 inhibitor with potent anti-cancer activity, particularly in preclinical models of AML and SCLC. Its unique mechanism of action, involving the disruption of critical LSD1-transcription factor interactions, leads to profound cellular changes including transdifferentiation and apoptosis in cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of T-3775440 and the development of novel epigenetic therapies.

References

- 1. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. abcam.cn [abcam.cn]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. Inhibition of LSD1 as a Therapeutic Strategy for Acute Myeloid Leukemia [ir.vanderbilt.edu]

Lsd1-IN-16 and GFI1B Interaction Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its activity is integral to the regulation of gene expression in various cellular processes, including hematopoiesis. LSD1 is a key component of several large transcriptional repressor complexes, including the CoREST complex.

Growth factor independence 1B (GFI1B) is a zinc-finger transcriptional repressor essential for the development of erythroid and megakaryocytic lineages.[1] GFI1B exerts its repressive function by recruiting chromatin-modifying enzymes to the promoters of its target genes. A crucial interaction for this function is its association with the LSD1/CoREST complex. This interaction is mediated by the N-terminal SNAG (Snail/Gfi1) domain of GFI1B, which binds to the catalytic pocket of LSD1.[2] This recruitment leads to the demethylation of H3K4 at target gene loci, resulting in transcriptional repression and the proper differentiation of hematopoietic cells.

Dysregulation of the LSD1-GFI1B axis has been implicated in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia (AML).[3][4] In these cancers, the LSD1-GFI1B interaction can contribute to a block in differentiation and enhanced self-renewal of leukemic stem cells.[4] Consequently, the disruption of this protein-protein interaction has emerged as a promising therapeutic strategy.

Lsd1-IN-16 is a potent small molecule inhibitor of LSD1. This technical guide provides an in-depth overview of this compound, its mechanism of action with a focus on the disruption of the LSD1-GFI1B interaction, and detailed experimental protocols for studying this interaction.

This compound: Quantitative Data

This compound has been characterized as a potent inhibitor of LSD1. The following table summarizes the available quantitative data on its inhibitory activity and cellular effects.

| Target/Assay | IC50 | Cell Line | Reference |

| LSD1-CoREST | 0.015 µM | - | [5] |

| MAO-A | 0.024 µM | - | [5] |

| MAO-B | 0.366 µM | - | [5] |

| Cell Growth Arrest | 15.2 µM | LNCaP (Prostate Cancer) | [5] |

Note: While direct quantitative data for the disruption of the LSD1-GFI1B interaction by this compound is not currently available in the public domain, the potent inhibition of the LSD1-CoREST complex, of which GFI1B is a known interacting partner, strongly suggests that this compound is likely to disrupt the LSD1-GFI1B interaction. Studies on other potent LSD1 inhibitors, such as T-3775440 and NCD38, have demonstrated that a key mechanism of their anti-leukemic activity is the disruption of this specific interaction.[3][6]

Signaling Pathways and Experimental Workflows

To visualize the core concepts discussed in this guide, the following diagrams have been generated using the DOT language.

Caption: LSD1-GFI1B signaling pathway leading to transcriptional repression.

Caption: Disruption of LSD1-GFI1B interaction by this compound.

Caption: Workflow for Co-Immunoprecipitation to assess LSD1-GFI1B interaction.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols that should be optimized for specific cell lines and antibodies.

Co-Immunoprecipitation (Co-IP) to Detect LSD1-GFI1B Interaction Disruption

This protocol details the steps to determine if this compound disrupts the interaction between LSD1 and GFI1B.

Materials:

-

Cells expressing endogenous or tagged LSD1 and GFI1B

-

This compound and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against GFI1B for immunoprecipitation

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Antibodies against LSD1 and GFI1B for Western blotting

-

Standard Western blotting reagents and equipment

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or DMSO for the appropriate time.

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: (Optional) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the anti-GFI1B antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Analyze the eluted samples by SDS-PAGE and Western blotting. Probe the membrane with antibodies against LSD1 and GFI1B. A reduced band for LSD1 in the this compound-treated sample compared to the DMSO control indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP) to Assess GFI1B Target Gene Occupancy

This protocol is for determining the effect of this compound on the binding of LSD1 and GFI1B to the promoter of a known GFI1B target gene.

Materials:

-

Cells treated with this compound or DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonavication or micrococcal nuclease (for chromatin shearing)

-

Antibodies for ChIP (anti-LSD1, anti-GFI1B, and IgG control)

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR targeting the promoter of a GFI1B target gene

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Add glycine to quench the formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with anti-LSD1, anti-GFI1B, or IgG control antibodies overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific to the promoter region of a known GFI1B target gene. A decrease in the enrichment of LSD1 at the promoter in the this compound-treated sample, with no significant change in GFI1B enrichment, would indicate that the inhibitor displaces LSD1 from the GFI1B complex on chromatin.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of leukemia cells.

Materials:

-

Leukemia cell line (e.g., a GFI1B-dependent AML cell line)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., MTT, XTT, or a reagent based on ATP content like CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the leukemia cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of this compound. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound is a potent inhibitor of LSD1 with significant potential for therapeutic applications, particularly in hematological malignancies where the LSD1-GFI1B interaction plays a key oncogenic role. While direct quantitative data for this compound-mediated disruption of the LSD1-GFI1B interaction is yet to be published, the available data on its potent LSD1 inhibition and the well-established mechanism of other LSD1 inhibitors in similar contexts provide a strong rationale for its action through this pathway. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific effects of this compound on the LSD1-GFI1B axis and to further elucidate its therapeutic potential. Future studies should focus on quantifying the disruption of the LSD1-GFI1B interaction by this compound and exploring its efficacy in preclinical models of GFI1B-dependent cancers.

References

- 1. HMG20B stabilizes association of LSD1 with GFI1 on chromatin to confer transcription repression and leukemia cell differentiation block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. salariuspharma.com [salariuspharma.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancer Activation by Pharmacologic Displacement of LSD1 from GFI1 Induces Differentiation in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective dissociation between LSD1 and GFI1B by a LSD1 inhibitor NCD38 induces the activation of ERG super-enhancer in erythroleukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Epigenetic Modifications by Lsd1 Inhibition

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "Lsd1-IN-16" did not yield any publicly available data. This may be due to it being a very recent discovery, an internal proprietary designation, or a potential misnomer. Therefore, this guide focuses on a well-characterized and clinically relevant Lsd1 inhibitor, HCI-2509 , to provide a comprehensive overview of the epigenetic modifications and cellular effects representative of this class of inhibitors, fulfilling the core requirements of the original request.

Introduction to Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation.[1] It primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3] The specific epigenetic mark targeted by LSD1 is context-dependent and dictated by its association with various protein complexes.

When part of the CoREST repressor complex, LSD1 demethylates H3K4, a mark associated with active transcription, leading to gene repression.[4][5] Conversely, when associated with nuclear hormone receptors such as the androgen or estrogen receptor, LSD1 can demethylate H3K9, a repressive mark, resulting in transcriptional activation.[5][6] Beyond histones, LSD1 has been shown to demethylate non-histone proteins, including p53, DNMT1, and STAT3, thereby influencing their stability and activity.[5][7]

Given its pivotal role in regulating gene expression, LSD1 is implicated in numerous physiological and pathological processes, including development, differentiation, and tumorigenesis.[8][9] Its overexpression has been documented in a variety of cancers, making it an attractive therapeutic target.[7][10]

HCI-2509: A Reversible LSD1 Inhibitor

HCI-2509 is a reversible inhibitor of LSD1. Its mechanism of action and effects on cancer cells have been investigated in preclinical studies, providing valuable insights into the therapeutic potential of LSD1 inhibition.

Quantitative Data on HCI-2509 Activity

The following tables summarize the quantitative data regarding the in vitro efficacy of HCI-2509 in various lung adenocarcinoma (LUAD) cell lines.

Table 1: In Vitro Cell Growth Inhibition by HCI-2509

| Cell Line | Driver Mutation | IC50 (µM) |

| H3255 | EGFR L858R | ~1.5 |

| PC9 | EGFR delE746_A750 | ~0.3 |

| H1975 | EGFR L858R, T790M | ~5.0 |

| A549 | KRAS G12S | ~2.5 |

| H3122 | EML4-ALK | ~2.0 |

| H2228 | EML4-ALK | ~3.0 |

Data extracted from preclinical studies on lung adenocarcinoma cell lines.

Effects on Histone Methylation

Treatment with HCI-2509 leads to an increase in the global levels of H3K4me2, consistent with its inhibitory effect on LSD1's demethylase activity. In in vivo studies using a transgenic mouse model of LUAD, treatment with HCI-2509 resulted in a significant increase in H3K4me2 levels in lung tissues, while H3K9me2 levels remained unchanged.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of LSD1 inhibitors like HCI-2509.

LSD1 Inhibition Assay (Peroxidase Coupled Assay)

This biochemical assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Materials:

-

Human recombinant LSD1 enzyme

-

LSD1 substrate (e.g., H3K4me1/2 peptide)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well black plates

-

LSD1 inhibitor (e.g., HCI-2509)

Procedure:

-

Prepare serial dilutions of the LSD1 inhibitor.

-

In a 96-well plate, add the LSD1 enzyme to the assay buffer.

-

Add the inhibitor dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15 minutes) on ice.

-

Initiate the enzymatic reaction by adding the LSD1 substrate, HRP, and Amplex Red.

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence intensity at an excitation of ~530-560 nm and an emission of ~590 nm.

-

The IC50 value is calculated from the dose-response curve.[2]

Cell Viability Assay (PI-mediated cytometry)

This assay determines the effect of the inhibitor on cell proliferation and cell cycle distribution.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

LSD1 inhibitor (e.g., HCI-2509)

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the LSD1 inhibitor for a designated period (e.g., 48-72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Resuspend the fixed cells in PI staining solution containing RNase.

-

Incubate in the dark for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. A G1 or S-phase arrest is often observed with LSD1 inhibition.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of LSD1 at specific gene promoters and the changes in histone methylation marks upon inhibitor treatment.

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonication equipment

-

Antibodies specific to LSD1 and histone modifications (e.g., H3K4me2)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

qPCR reagents

Procedure:

-

Cross-link proteins to DNA in cells with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate the chromatin with an antibody of interest.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the cross-links.

-

Purify the DNA.

-

Quantify the enrichment of specific DNA sequences by qPCR using primers for target gene promoters.[8]

Signaling Pathways and Mechanisms of Action

LSD1 inhibition impacts several critical signaling pathways involved in cancer progression.

LSD1's Role in Transcriptional Regulation

LSD1 is a key epigenetic regulator that can either repress or activate gene transcription depending on its interacting partners.

Impact of LSD1 Inhibition on Cancer-Related Pathways

Inhibition of LSD1 can reactivate silenced tumor suppressor genes and interfere with oncogenic signaling pathways. For instance, LSD1 has been shown to regulate the Notch and PI3K/Akt/mTOR pathways.[1]

Experimental Workflow for In Vivo Studies

Preclinical in vivo studies are crucial to evaluate the efficacy and safety of LSD1 inhibitors.

Conclusion

Inhibition of LSD1 represents a promising therapeutic strategy for various cancers. Reversible inhibitors like HCI-2509 have demonstrated the ability to suppress cancer cell growth in a dose-dependent manner, induce cell cycle arrest, and modulate histone methylation marks in preclinical models. The continued investigation into the mechanisms of action and the development of more potent and selective LSD1 inhibitors are crucial for translating these findings into effective clinical treatments. This guide provides a foundational understanding of the epigenetic modifications by LSD1 inhibitors and the experimental approaches to characterize their activity, serving as a valuable resource for researchers and drug development professionals in the field of epigenetics and oncology.

References

- 1. KDM1A - Wikipedia [en.wikipedia.org]

- 2. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysine-specific demethylase 1 promotes brown adipose tissue thermogenesis via repressing glucocorticoid activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LSD1 [ahweb.caltech.edu]

- 10. tandfonline.com [tandfonline.com]

The Core of Cellular Reprogramming: A Technical Guide to LSD1 Inhibitor-Induced Transdifferentiation in Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising therapeutic strategy in acute myeloid leukemia (AML). Beyond inducing differentiation of leukemic blasts, certain LSD1 inhibitors have been shown to mediate transdifferentiation—the direct conversion of one cell type to another. This technical guide provides an in-depth exploration of the mechanisms, experimental validation, and signaling pathways underlying LSD1 inhibitor-induced transdifferentiation in leukemia. While this document focuses on the broader class of LSD1 inhibitors due to the lack of specific public data on a compound designated "Lsd1-IN-16," the principles and methodologies described herein are widely applicable to the preclinical evaluation of novel agents targeting this pathway. We present collated quantitative data for prominent LSD1 inhibitors, detailed experimental protocols for key assays, and visual representations of the core signaling networks to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: LSD1 as a Therapeutic Target in Leukemia

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By altering these histone marks, LSD1 plays a crucial role in regulating gene expression. In many subtypes of acute myeloid leukemia (AML), LSD1 is overexpressed and is essential for maintaining the leukemic state by repressing differentiation-associated genes.[2][3] Inhibition of LSD1 has been shown to decrease the growth of leukemic stem cells, induce terminal differentiation, and prolong survival in preclinical models of AML.[4]

A particularly compelling outcome of LSD1 inhibition is the phenomenon of transdifferentiation, where leukemic cells of one lineage are induced to convert into cells of a different, often more mature, lineage.[5] This represents a powerful therapeutic approach to not only halt leukemic proliferation but also to actively reprogram the malignant cells into non-pathogenic cell types.

Quantitative Effects of LSD1 Inhibitors on Leukemia Cells

The anti-leukemic activity of various LSD1 inhibitors has been quantified across numerous AML cell lines. These data are crucial for comparing the potency and efficacy of different compounds.

| Compound | Cell Line(s) | Assay Type | IC50/EC50 | Effect | Reference(s) |

| GSK2879552 | SKM-1 | Cell Viability | Not specified | Growth inhibition, induction of CD11b and CD86 | [1] |

| MLL-AF9 xenograft | In vivo | Not specified | Reduced tumor burden, prolonged survival | [5] | |

| T-3775440 | HEL (AEL), SET-2 (AMKL) | Cell Growth | Not specified | Growth suppression, transdifferentiation | [5] |

| ORY-1001 (Iadademstat) | MLL-translocated AML | In vitro | <20 nM | Impaired proliferation, induced differentiation | [6] |

| SP2509 | Cultured AML cells | Colony Growth | Not specified | Inhibition of colony formation, induced differentiation | [7] |

| LTM-1 | MV-4-11 | Cell Proliferation | 0.16 ± 0.01 μM | Anti-proliferative effects | [8] |

| MV-4-11 | LSD1 Inhibition | 2.11 ± 0.14 nM | Potent enzymatic inhibition | [8] |

AEL: Acute Erythroid Leukemia; AMKL: Acute Megakaryoblastic Leukemia

Core Signaling Pathways in LSD1-Mediated Transdifferentiation

The mechanism of LSD1 inhibitor-induced transdifferentiation is multifaceted, involving both the enzymatic and scaffolding functions of the LSD1 protein. A key pathway involves the disruption of the interaction between LSD1 and the transcription factor Growth Factor Independent 1B (GFI1B), which is critical for erythroid and megakaryocytic differentiation.

Figure 1. LSD1-GFI1B signaling in leukemia and its disruption by inhibitors.

Inhibition of LSD1 disrupts this repressive complex, leading to the de-repression of genes associated with the granulomonocytic lineage, thereby driving transdifferentiation.[5]

Experimental Protocols

Accurate assessment of transdifferentiation requires a combination of cellular and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Viability and Proliferation Assay

This assay determines the effect of the LSD1 inhibitor on the growth of leukemia cell lines.

-

Cell Culture: Culture AML cell lines (e.g., HEL, SET-2, MV-4-11) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Treatment: Add the LSD1 inhibitor at a range of concentrations (e.g., 0.01 nM to 10 µM) to triplicate wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Readout: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence using a plate reader.

-

Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.

Flow Cytometry for Differentiation and Transdifferentiation Markers

This method quantifies changes in cell surface markers indicative of lineage commitment.

-

Cell Treatment: Treat leukemia cells with the LSD1 inhibitor at a relevant concentration (e.g., near the IC50) for an appropriate duration (e.g., 4-7 days).

-

Harvesting: Harvest approximately 1x10^6 cells and wash with PBS containing 2% FBS.

-

Staining: Resuspend cells in a staining buffer and add fluorescently conjugated antibodies against lineage-specific markers. For erythroid-to-myeloid transdifferentiation, a typical panel would include:

-

Incubation: Incubate on ice for 30 minutes in the dark.

-

Washing: Wash cells twice to remove unbound antibodies.

-

Data Acquisition: Analyze the cells using a flow cytometer.

-

Analysis: Gate on the live cell population and quantify the percentage of cells expressing each marker or co-expressing markers of different lineages.

Gene Expression Analysis by RT-qPCR

This technique measures changes in the mRNA levels of key lineage-specific transcription factors and genes.

-

RNA Extraction: Treat cells with the LSD1 inhibitor as in the flow cytometry protocol. Extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers for genes of interest (e.g., GATA1, CEBPA, PU.1, IRF8) and a housekeeping gene (e.g., GAPDH).

-

Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Figure 2. A typical experimental workflow for evaluating LSD1 inhibitors.

Conclusion and Future Directions

The induction of transdifferentiation by LSD1 inhibitors represents a novel and powerful therapeutic strategy for AML. By reprogramming the epigenetic landscape of leukemia cells, these agents can force a lineage switch to a non-malignant phenotype. The methodologies and pathways detailed in this guide provide a framework for the continued investigation and development of this promising class of drugs. Future work should focus on identifying predictive biomarkers to select patients most likely to respond to LSD1 inhibitor therapy and exploring rational combination strategies to overcome potential resistance mechanisms. While the specific compound "this compound" remains to be characterized in publicly accessible literature, the robust and consistent findings across a range of LSD1 inhibitors underscore the therapeutic potential of targeting this fundamental epigenetic regulator in leukemia.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]

- 9. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

Lsd1-IN-16 Target Validation in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical epigenetic regulator in cancer. Its overexpression is correlated with poor prognosis in a variety of solid and hematological malignancies, including breast, prostate, lung, and gastric cancers, as well as acute myeloid leukemia (AML).[1][2] LSD1 promotes cancer progression by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the activation of oncogenic pathways.[3] Furthermore, LSD1 can demethylate non-histone proteins such as p53, E2F1, and DNMT1, further contributing to tumorigenesis.[4] The critical role of LSD1 in cancer biology has spurred the development of numerous small molecule inhibitors. This technical guide focuses on the target validation of LSD1 inhibitors in cancer cell lines, using Lsd1-IN-16 as a focal point and drawing on data from other well-characterized inhibitors where specific information for this compound is not publicly available.

LSD1 Signaling Pathways in Cancer

LSD1 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its primary function is to remove methyl groups from mono- and di-methylated H3K4 and H3K9, thereby modulating gene expression.[3] The specific outcome of LSD1 activity—transcriptional repression or activation—is context-dependent and influenced by the protein complexes with which it associates.

Key signaling pathways influenced by LSD1 in cancer include:

-

Wnt/β-Catenin Pathway: LSD1 can activate the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and metastasis.

-

PI3K/AKT Pathway: This pathway, central to cell survival and growth, can be modulated by LSD1.

-

Epithelial-Mesenchymal Transition (EMT): LSD1 is involved in promoting EMT, a process that enhances cancer cell motility and invasion.

-

Notch Signaling: LSD1 can influence Notch signaling, a pathway critical for cell fate decisions and often dysregulated in cancer.

-

p53 Regulation: LSD1 can demethylate and thereby repress the activity of the tumor suppressor p53.[5]

Below is a diagram illustrating the central role of LSD1 in various cancer-related signaling pathways.

Caption: Figure 1. LSD1's central role in cancer via histone and non-histone protein demethylation.

Quantitative Analysis of LSD1 Inhibitor Activity

The potency of LSD1 inhibitors is typically assessed by determining their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. Below are tables summarizing the reported IC50 values for several well-characterized LSD1 inhibitors across various cancer cell lines. Due to the limited public availability of data for this compound, these examples serve to illustrate the expected potency range for this class of compounds.

Table 1: Biochemical IC50 Values of LSD1 Inhibitors

| Compound | LSD1 IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (LSD1 vs. MAOs) |

| ORY-1001 (Iadademstat) | 18 | >10,000 | >10,000 | >555-fold |

| GSK-2879552 | 19 | >100,000 | >100,000 | >5,263-fold |

| SP-2577 (Seclidemstat) | 31 | Not Reported | Not Reported | Not Reported |

| RN-1 | 50 | >10,000 | >10,000 | >200-fold |

| S2101 | 70 | >10,000 | >10,000 | >142-fold |

Table 2: Cellular IC50 Values of LSD1 Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) |

| ORY-1001 (Iadademstat) | TC-32 | Ewing's Sarcoma | 178 ± 38 |

| U2OS | Osteosarcoma | 346 ± 3 | |

| CC-90011 (Pulrodemstat) | TC-32 | Ewing's Sarcoma | 36 ± 23 |

| U2OS | Osteosarcoma | 47 ± 11 | |

| SP-2577 (Seclidemstat) | TC-32 | Ewing's Sarcoma | 3.3 ± 0.7 |

Note: Data is compiled from various sources and experimental conditions may differ.[5][6]

Experimental Protocols for Target Validation

Validating the on-target activity of an LSD1 inhibitor like this compound in cancer cell lines involves a series of biochemical and cellular assays.

LSD1 Enzymatic Activity Assay (Biochemical)

This assay directly measures the ability of the inhibitor to block the demethylase activity of purified LSD1 enzyme.

Principle: A common method is a fluorescence-based assay that detects the hydrogen peroxide (H2O2) produced during the LSD1-catalyzed demethylation of a synthetic substrate.

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or similar fluorescent probe)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

This compound or other test compounds

-

Positive control inhibitor (e.g., Tranylcypromine)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the LSD1 enzyme to each well.

-

Add the diluted this compound or control compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of the H3K4me2 peptide substrate, HRP, and Amplex Red.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the LSD1 inhibitor on the growth and viability of cancer cell lines.

Principle: A widely used method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest (e.g., MV-4-11 for AML, NCI-H526 for SCLC)

-

Complete cell culture medium

-

This compound or other test compounds

-

CellTiter-Glo® reagent

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Seed the cancer cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or control compounds and incubate for 72-96 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability for each treatment and determine the IC50 value.

Western Blot Analysis for Target Engagement

This assay confirms that the LSD1 inhibitor is engaging its target in a cellular context by measuring changes in histone methylation marks.

Principle: Western blotting is used to detect the levels of H3K4me2 and H3K9me2 in cells treated with the LSD1 inhibitor. An increase in these methylation marks indicates LSD1 inhibition.

Materials:

-

Cancer cell lines

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total H3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total H3 or a loading control like GAPDH.

Experimental Workflow and Logic

The target validation process for an LSD1 inhibitor follows a logical progression from biochemical confirmation of activity to cellular and mechanistic studies.

Caption: Figure 2. A stepwise approach to validate the therapeutic potential of an LSD1 inhibitor.

Conclusion

The validation of this compound as a potent and selective inhibitor of LSD1 in cancer cell lines requires a multi-faceted approach. By employing a combination of biochemical and cellular assays, researchers can confirm its on-target activity, elucidate its mechanism of action, and establish a strong rationale for further preclinical and clinical development. The data from well-characterized LSD1 inhibitors provide a valuable benchmark for these studies. The continued exploration of LSD1 inhibitors holds significant promise for the development of novel epigenetic therapies for a wide range of cancers.

References

- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the levels of lysine-specific demethylase 1 (LSD1) mRNA in human ovarian tumors and the effects of chemical LSD1 inhibitors in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lsd1-IN-16 in vitro Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the anti-proliferative effects of Lsd1-IN-16, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), on cancer cell lines in vitro. The provided methodologies and data presentation formats are intended to guide researchers in pharmacology, oncology, and drug discovery.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, where its overexpression is often associated with poor prognosis and tumor progression.[2][3][4] LSD1 promotes cancer cell proliferation by repressing tumor suppressor genes and is involved in multiple oncogenic signaling pathways.[1] Consequently, LSD1 has emerged as a promising therapeutic target for cancer treatment.[1][4] this compound is a small molecule inhibitor designed to target the enzymatic activity of LSD1. This document outlines a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the rate of cell proliferation by 50%. The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.05 |

| THP-1 | Acute Monocytic Leukemia | 0.12 |

| A549 | Non-Small Cell Lung Cancer | 1.5 |

| HCT116 | Colorectal Carcinoma | 2.8 |

| PC-3 | Prostate Cancer | 5.2 |

Experimental Protocols

Several methods can be employed to measure cell proliferation and viability in response to treatment with this compound. The following are detailed protocols for three commonly used assays: MTT, CellTiter-Glo®, and Sulforhodamine B (SRB).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][7]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of the solubilization solution to each well.[5]

-

Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6]

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells by quantifying ATP, which indicates the presence of metabolically active cells.[8][9] The assay involves adding a single reagent directly to the cells, resulting in cell lysis and the generation of a luminescent signal proportional to the amount of ATP.[8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well sterile microplates

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.[10]

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and controls as described in the MTT assay protocol.

-

Add 100 µL of the drug dilutions or control solutions to the wells.

-

Incubate for the desired treatment duration.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[10][11]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10][11]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]

-

-

Luminescence Reading:

-

Record the luminescence using a luminometer.

-

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[12] The dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well flat-bottom sterile microplates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Wash solution (1% acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

-

-

Cell Fixation:

-

After the treatment incubation, gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.[14]

-

-

Staining:

-

Washing and Solubilization:

-

Absorbance Reading:

-

Read the absorbance at 510 nm using a microplate reader.[12]

-

Visualization of Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for in vitro cell proliferation assay.

Caption: LSD1 signaling and mechanism of this compound action.

References

- 1. news-medical.net [news-medical.net]

- 2. Prognostic role of LSD1 in various cancers: evidence from a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. broadpharm.com [broadpharm.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 10. promega.com [promega.com]

- 11. ch.promega.com [ch.promega.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 15. SRB assay for measuring target cell killing [protocols.io]

Application Notes and Protocols for T-3775440 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-3775440 is a novel, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2][3] By inhibiting LSD1, T-3775440 disrupts the interaction between LSD1 and key transcription factors, such as Growth Factor Independent 1B (GFI1B) and Insulinoma-Associated 1 (INSM1). This disruption leads to the transdifferentiation of leukemia cells and inhibits the expression of neuroendocrine-associated genes in SCLC, ultimately impairing tumor growth.[1][3] These application notes provide detailed protocols for utilizing T-3775440 in preclinical in vivo xenograft models based on published studies.

Mechanism of Action

T-3775440 functions by irreversibly binding to and inhibiting the enzymatic activity of LSD1. In AML, particularly acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL), this inhibition disrupts the LSD1-GFI1B protein complex.[1][2] The dissociation of this complex leads to a change in gene expression, inducing a transdifferentiation of the leukemic cells into granulomonocytic-like lineages, which suppresses their proliferation.[1] In SCLC, T-3775440 disrupts the interaction between LSD1 and the transcriptional repressor INSM1, which in turn inhibits the expression of critical neuroendocrine genes like ASCL1, leading to reduced cell proliferation.[3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A Novel LSD1 Inhibitor T-3775440 Disrupts GFI1B-Containing Complex Leading to Transdifferentiation and Impaired Growth of AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LSD1 Inhibitor T-3775440 Inhibits SCLC Cell Proliferation by Disrupting LSD1 Interactions with SNAG Domain Proteins INSM1 and GFI1B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LSD1 Inhibitor Treatment in Small Cell Lung Cancer (SCLC) Animal Models

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that is overexpressed in Small Cell Lung Cancer (SCLC), a highly aggressive neuroendocrine tumor.[1][2] LSD1 plays a crucial role in maintaining the neuroendocrine phenotype of SCLC by repressing the NOTCH signaling pathway.[1][2] Inhibition of LSD1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating significant anti-tumor activity in preclinical SCLC models.[1][3] These inhibitors have been shown to reactivate NOTCH signaling, suppress key neuroendocrine transcription factors like ASCL1, and enhance anti-tumor immunity.[1][3][4] This document provides a summary of the mechanism of action, preclinical efficacy data, and detailed protocols for the evaluation of LSD1 inhibitors in SCLC animal models.

Mechanism of Action of LSD1 Inhibitors in SCLC

LSD1 inhibitors exert their anti-tumor effects in SCLC through a multi-faceted mechanism. Primarily, they block the demethylase activity of LSD1, which leads to the reactivation of the NOTCH signaling pathway.[1][2] Activated NOTCH signaling, in turn, suppresses the expression of ASCL1, a master regulator of the neuroendocrine cell fate that is critical for SCLC tumorigenesis.[1][2] This shift away from a neuroendocrine phenotype can lead to reduced tumor growth and increased apoptosis.[1][2]

Furthermore, LSD1 inhibition has been shown to remodel the tumor microenvironment. By increasing the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, LSD1 inhibitors can enhance antigen presentation and sensitize SCLC to T-cell mediated killing.[3][5] This immunomodulatory effect makes the combination of LSD1 inhibitors with immune checkpoint blockade a particularly attractive therapeutic strategy.[3][5]

Caption: LSD1 Inhibition Pathway in SCLC.

Quantitative Data from Preclinical Studies

The efficacy of various LSD1 inhibitors has been demonstrated in several SCLC animal models. The following table summarizes representative quantitative data from published studies.

| LSD1 Inhibitor | Animal Model | Treatment Regimen | Key Findings | Reference |

| Iadademstat (ORY-1001) | Patient-Derived Xenograft (PDX) | Oral administration | Complete and durable tumor regression in a chemoresistant PDX model.[6][7] | [6][7] |

| Bomedemstat | Syngeneic Mouse Model (Rb1/Trp53-deficient) | Oral administration | Potentiated responses to PD-1 inhibition, leading to increased CD8+ T-cell infiltration and strong tumor growth inhibition.[3][5] | [3][5] |

| GSK2879552 | Cell Line-Derived Xenograft (NCI-H1417) | Not specified | Inhibited tumor growth in vivo.[8] | [8] |

Experimental Protocols

This section provides a generalized protocol for evaluating the in vivo efficacy of an LSD1 inhibitor in an SCLC animal model.

Animal Models

-

Patient-Derived Xenografts (PDXs): PDX models, established from patient tumors, are highly valuable as they closely recapitulate the heterogeneity of human SCLC.[1][6]

-

Cell Line-Derived Xenografts (CDXs): CDX models, generated by subcutaneously injecting human SCLC cell lines into immunocompromised mice (e.g., NSG mice), are a more readily available alternative.[8]

-

Syngeneic Models: For studying the interplay with the immune system, syngeneic models, such as those derived from genetically engineered mouse models (e.g., Rb1/Trp53-deficient mice), are essential.[3]

Drug Preparation and Administration

-

Formulation: The LSD1 inhibitor should be formulated in a vehicle suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle for oral administration is sterile water with 0.5% (w/v) Tween-80 and 0.5% (w/v) carboxymethylcellulose.[3]

-

Dosage and Schedule: The optimal dose and schedule should be determined through dose-finding studies. Published studies on LSD1 inhibitors in SCLC can provide a starting point. For example, oral administration once daily is a common regimen.[6]

In Vivo Efficacy Study Workflow

Caption: In Vivo Efficacy Study Workflow.

Detailed Experimental Steps

-

Tumor Implantation:

-

For CDX models, resuspend SCLC cells (e.g., 1 x 10^6 cells) in a 1:1 mixture of media and Matrigel and inject subcutaneously into the flank of immunocompromised mice.[3]

-

For PDX models, implant small tumor fragments subcutaneously.

-

-

Tumor Growth Monitoring and Randomization:

-

Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a pre-determined average size (e.g., 100-200 mm^3), randomize the animals into treatment and control groups.

-

-

Treatment:

-

Administer the LSD1 inhibitor or vehicle control to the respective groups according to the pre-determined dose and schedule.

-

Monitor animal body weight and overall health status regularly.

-

-

Endpoint and Tissue Collection:

-

The study endpoint can be defined by a maximum tumor volume, a specific duration of treatment, or signs of morbidity.

-

At the endpoint, euthanize the animals and collect tumors for further analysis.

-

Endpoint Analyses

-

Tumor Growth Inhibition (TGI): Calculate TGI to quantify the anti-tumor efficacy.

-

Pharmacodynamic (PD) Biomarkers:

-

Western Blot: Analyze protein levels of key pathway components such as LSD1, NOTCH1-ICD, and ASCL1 in tumor lysates.[3]

-

Immunohistochemistry (IHC): Assess the expression and localization of proteins of interest within the tumor tissue.

-

-

Immunophenotyping:

-

Flow Cytometry: Analyze immune cell populations (e.g., CD8+ T-cells) within the tumor and spleen in syngeneic models.

-

-

Gene Expression Analysis:

-

RNA-sequencing or qRT-PCR: Evaluate changes in the expression of genes related to the neuroendocrine phenotype, NOTCH signaling, and immune response.

-

Conclusion